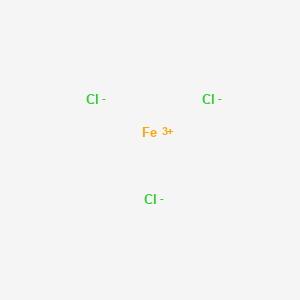

Iron(3+) trichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iron(3+) trichloride, also known as ferric chloride, is a chemical compound that is commonly used in various industrial applications. It is a yellow-brown to dark brown crystalline solid that is highly soluble in water. This compound is widely used in the synthesis of various organic compounds, as a coagulant in wastewater treatment, and as a catalyst in various chemical reactions.

Wirkmechanismus

Iron(3+) trichloride acts as a Lewis acid catalyst in various chemical reactions. It promotes the formation of new chemical bonds by accepting electron pairs from other molecules. This compound is also used as a coagulant in wastewater treatment, where it reacts with suspended particles and forms a floc that can be easily removed from the water.

Biochemical and Physiological Effects:

Iron(3+) trichloride has been shown to have various biochemical and physiological effects. It is known to induce oxidative stress in cells, which can lead to cell damage and death. This compound has also been shown to have antitumor and antiviral properties, making it a potential candidate for the development of new drugs.

Vorteile Und Einschränkungen Für Laborexperimente

Iron(3+) trichloride has several advantages as a catalyst in lab experiments. It is relatively inexpensive, readily available, and can be easily handled and stored. However, this compound is highly corrosive and can cause severe skin and eye irritation. It also has a strong odor, which can be unpleasant and potentially harmful if inhaled in large quantities.

Zukünftige Richtungen

There are several future directions for the use of iron(3+) trichloride in scientific research. One area of interest is in the development of new catalysts for organic synthesis. Researchers are also exploring the potential use of this compound in the treatment of various diseases, including cancer and viral infections. Additionally, there is ongoing research on the environmental impact of iron(3+) trichloride and its potential use as a sustainable alternative to other chemical compounds.

Synthesemethoden

Iron(3+) trichloride can be synthesized by reacting iron with chlorine gas. The reaction takes place at high temperatures and produces iron(3+) chloride and hydrogen gas. The iron(3+) chloride is then further reacted with chlorine gas to produce iron(3+) trichloride.

Wissenschaftliche Forschungsanwendungen

Iron(3+) trichloride has been extensively studied for its potential applications in various scientific research areas. One of the most important applications of this compound is in the synthesis of various organic compounds. It is widely used as a catalyst in the production of pharmaceuticals, fragrances, and dyes.

Eigenschaften

CAS-Nummer |

12040-57-2 |

|---|---|

Produktname |

Iron(3+) trichloride |

Molekularformel |

FeCl3 Cl3Fe |

Molekulargewicht |

162.2 g/mol |

IUPAC-Name |

iron(3+);trichloride |

InChI |

InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

RBTARNINKXHZNM-UHFFFAOYSA-K |

SMILES |

[Cl-].[Cl-].[Cl-].[Fe+3] |

Kanonische SMILES |

[Cl-].[Cl-].[Cl-].[Fe+3] |

Dichte |

2.9 g/cm³ |

melting_point |

37 °C |

Andere CAS-Nummern |

7705-08-0 |

Physikalische Beschreibung |

BLACK-TO-BROWN HYGROSCOPIC CRYSTALS. |

Löslichkeit |

Solubility in water, g/100ml at 20 °C: 92 (reaction) |

Dampfdruck |

Vapor pressure at 20 °C: negligible |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)

![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)

![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)

![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)